molecular formula C51H101N3O24 B569916 Hydroxypropyl Chitosan CAS No. 84069-44-3

Hydroxypropyl Chitosan

Cat. No.: B569916
CAS No.: 84069-44-3
M. Wt: 1140.4 g/mol
InChI Key: DLGSBBASGAIJDP-SEICLPINSA-N
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Description

Hydroxypropyl chitosan is a derivative of chitosan, a natural polysaccharide obtained from the deacetylation of chitin, which is found in the exoskeletons of crustaceans and insectsThis modification extends the applications of chitosan in various fields, particularly in biomedical and pharmaceutical industries, due to its biocompatibility, biodegradability, and various biological activities .

Mechanism of Action

Target of Action

Hydroxypropyl Chitosan (HPCS) is a derivative of chitosan, a natural cationic polysaccharide, which has shown promising applications in various fields due to its biocompatibility, biodegradability, and various biological activities . The primary targets of HPCS are microbial cell surfaces , epithelial-cell tight junctions , and dietary lipids .

Mode of Action

The mode of action of HPCS involves electrostatic interaction between the polycationic HPCS and microbial cell surfaces . This interaction leads to antimicrobial effects. Additionally, HPCS can open epithelial-cell tight junctions, thus allowing the entry of free antigens . It can also act as a fat attractor by attaching to dietary lipids .

Biochemical Pathways

The biochemical pathways affected by HPCS are primarily related to its antimicrobial activity. The polycationic charge of HPCS brings about antimicrobial effects due to the electrostatic interaction between the polycationic HPCS and microbial cell surface . The exact details of these interactions and the downstream effects are still under investigation.

Pharmacokinetics

After intraperitoneal administration at a dose of 10 mg per rat, HPCS could be absorbed rapidly and distributed to liver, kidney, and spleen through blood . It was indicated that HPCS could be utilized effectively, and 88.47% of the HPCS could be excreted by urine within 11 days with a molecular weight less than 10 kDa . Moreover, an obvious degradation process occurred in the liver .

Result of Action

The result of HPCS action is primarily its antimicrobial effects, which are achieved through its interaction with microbial cell surfaces . Additionally, HPCS has been shown to have antioxidant activity , which can contribute to its potential therapeutic effects.

Action Environment

The action of HPCS can be influenced by environmental factors. For instance, in acidic environments, the interaction between HPCS and microbial cell surfaces can be enhanced, leading to increased antimicrobial activity . Furthermore, the physicochemical properties of HPCS, including its injectability, self-healing, water retention, and adhesion, can influence its action, efficacy, and stability in different environments .

Biochemical Analysis

Biochemical Properties

Hydroxypropyl chitosan plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes such as lysozyme, which can degrade chitosan into smaller oligosaccharides . Additionally, this compound can form hydrogen bonds with proteins, enhancing its ability to act as a drug delivery vehicle. These interactions are primarily driven by the presence of hydroxyl and amino groups in the this compound structure, which facilitate binding with biomolecules .

Cellular Effects

This compound has been observed to influence various cellular processes. It promotes cell proliferation and adhesion, making it useful in tissue engineering applications . This compound can also affect cell signaling pathways by interacting with cell surface receptors, leading to changes in gene expression and cellular metabolism . For example, it has been shown to enhance the expression of genes involved in cell growth and differentiation, thereby supporting tissue regeneration .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to cell surface receptors, initiating signal transduction pathways that lead to changes in gene expression . This compound can also inhibit or activate enzymes, depending on the specific biochemical context. For instance, it has been shown to inhibit certain proteases, thereby protecting proteins from degradation . Additionally, this compound can modulate the activity of transcription factors, leading to altered gene expression profiles .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is stable under physiological conditions but can degrade over extended periods . This degradation is primarily mediated by enzymatic activity, such as that of lysozyme, which breaks down this compound into smaller fragments . Long-term studies have indicated that this compound maintains its bioactivity for several weeks, making it suitable for sustained-release drug delivery systems .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to promote tissue regeneration and wound healing without causing significant adverse effects . At higher doses, it can induce toxic effects, such as inflammation and tissue damage . These threshold effects highlight the importance of optimizing the dosage of this compound for specific applications to minimize potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as lysozyme, which cleaves the glycosidic bonds in the chitosan backbone . This enzymatic degradation results in the formation of smaller oligosaccharides that can be further metabolized by other enzymes . This compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of various metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via endocytosis and subsequently distributed to different cellular compartments . This compound can also interact with transporters and binding proteins, which facilitate its movement across cell membranes . Once inside the cell, this compound can accumulate in specific organelles, such as lysosomes, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. Studies have shown that this compound can localize to various cellular compartments, including the cytoplasm, nucleus, and lysosomes . This localization is influenced by targeting signals and post-translational modifications that direct this compound to specific organelles . The presence of this compound in these compartments allows it to interact with key biomolecules and modulate cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydroxypropyl chitosan is typically synthesized through the reaction of chitosan with propylene oxide under alkaline conditions. The process involves dissolving chitosan in an aqueous solution of sodium hydroxide, followed by the addition of propylene oxide. The reaction is carried out at elevated temperatures, usually around 60-80°C, for several hours. The resulting product is then purified by precipitation, washing, and drying .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of reactors equipped with temperature and pressure control systems to ensure consistent product quality. The purification steps are also scaled up, involving filtration, centrifugation, and drying techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Hydroxypropyl chitosan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Hydroxypropyl chitosan has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Hydroxypropyl chitosan stands out due to its unique combination of properties, making it a versatile and valuable compound in various scientific and industrial applications.

Biological Activity

Hydroxypropyl chitosan (HPC) is a water-soluble derivative of chitosan, derived from chitin, which is a biopolymer found in the shells of crustaceans. This compound has garnered significant attention in various fields, particularly in biomedical applications, due to its unique biological activities, including antimicrobial, antioxidant, and drug delivery properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

1. Structural Characteristics and Properties

This compound is synthesized through the hydroxypropylation of chitosan, which enhances its solubility in water while maintaining its biocompatibility and biodegradability. The structural modifications result in improved physical properties, making HPC suitable for various applications in drug delivery systems and tissue engineering.

2. Antimicrobial Activity

HPC exhibits significant antimicrobial properties against a wide range of microorganisms, including bacteria, fungi, and viruses. The antimicrobial mechanism is primarily attributed to its positive charge at the C-2 position of glucosamine residues, which interacts with the negatively charged cell walls of microorganisms.

  • Electrostatic Interaction : The positive charges on HPC facilitate adhesion to microbial cell surfaces, leading to membrane disruption and leakage of intracellular contents .
  • DNA Binding : HPC can penetrate microbial cells and bind to DNA, inhibiting mRNA synthesis and subsequently protein synthesis .
  • Chelation of Metal Ions : HPC can chelate essential metal ions required for microbial growth, further contributing to its antimicrobial effects .

Research Findings

A study demonstrated that HPC significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, with higher efficacy observed at increased concentrations. The study reported a complete reduction in bacterial counts at specific concentrations of HPC combined with other antimicrobial agents like lysozyme .

3. Antioxidant Activity

HPC also exhibits notable antioxidant properties, which are crucial for protecting cells from oxidative stress. The antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions that catalyze oxidative reactions.

Case Study

In a comparative study, HPC was shown to have a higher antioxidant capacity than unmodified chitosan. This was evaluated using various assays such as DPPH radical scavenging and reducing power assays .

4. Drug Delivery Applications

The biocompatibility and biodegradability of this compound make it an ideal candidate for drug delivery systems. Its ability to form hydrogels allows for controlled release of therapeutic agents.

Formulation Studies

Research indicates that HPC can be used to encapsulate drugs effectively. For instance, studies have shown that HPC-based nanoparticles can enhance the bioavailability and stability of poorly soluble drugs .

Study Drug Release Profile Outcome
Xie et al. (2020)CurcuminSustained release over 24 hoursEnhanced solubility and stability
Wang et al. (2021)Anticancer drugControlled release with pH sensitivityIncreased cytotoxicity against cancer cells

5. Biocompatibility and Safety

Biocompatibility studies have shown that this compound is non-toxic to mammalian cells, making it suitable for use in medical applications such as wound dressings and tissue engineering scaffolds. In vivo studies indicated no adverse reactions when HPC was applied topically on wounds .

Properties

CAS No.

84069-44-3

Molecular Formula

C51H101N3O24

Molecular Weight

1140.4 g/mol

IUPAC Name

1-[[(2R,5S)-5-[(2S,5S)-5-[(2S,5S)-4,5-bis(2-hydroxypropoxy)-6-(2-hydroxypropoxymethyl)-3-(2-hydroxypropylamino)oxan-2-yl]oxy-4-(2-hydroxypropoxy)-6-(2-hydroxypropoxymethyl)-3-(2-hydroxypropylamino)oxan-2-yl]oxy-2,4-bis(2-hydroxypropoxy)-6-(2-hydroxypropoxymethyl)oxan-3-yl]amino]propan-2-ol

InChI

InChI=1S/C51H101N3O24/c1-26(55)12-52-40-47(71-20-34(9)63)44(38(24-67-16-30(5)59)74-49(40)73-22-36(11)65)77-51-42(54-14-28(3)57)48(72-21-35(10)64)45(39(76-51)25-68-17-31(6)60)78-50-41(53-13-27(2)56)46(70-19-33(8)62)43(69-18-32(7)61)37(75-50)23-66-15-29(4)58/h26-65H,12-25H2,1-11H3/t26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43-,44-,45-,46?,47?,48?,49-,50+,51+/m1/s1

InChI Key

DLGSBBASGAIJDP-SEICLPINSA-N

SMILES

CC(CNC1C(C(C(OC1OCC(C)O)COCC(C)O)OC2C(C(C(C(O2)COCC(C)O)OC3C(C(C(C(O3)COCC(C)O)OCC(C)O)OCC(C)O)NCC(C)O)OCC(C)O)NCC(C)O)OCC(C)O)O

Isomeric SMILES

CC(CNC1[C@@H](OC([C@H](C1OCC(C)O)O[C@H]2C(C([C@@H](C(O2)COCC(C)O)O[C@H]3C(C([C@@H](C(O3)COCC(C)O)OCC(C)O)OCC(C)O)NCC(C)O)OCC(C)O)NCC(C)O)COCC(C)O)OCC(C)O)O

Canonical SMILES

CC(CNC1C(C(C(OC1OCC(C)O)COCC(C)O)OC2C(C(C(C(O2)COCC(C)O)OC3C(C(C(C(O3)COCC(C)O)OCC(C)O)OCC(C)O)NCC(C)O)OCC(C)O)NCC(C)O)OCC(C)O)O

Synonyms

Chitofilmer;  2-Hydroxypropyl Ether Chitosan

Origin of Product

United States

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